molecular formula C19H18N4O3 B2641047 N'-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide CAS No. 305355-38-8

N'-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2641047
CAS No.: 305355-38-8
M. Wt: 350.378
InChI Key: PCWXSOPLZRXYAK-UDWIEESQSA-N
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Description

N'-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C19H18N4O3 and its molecular weight is 350.378. The purity is usually 95%.
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Scientific Research Applications

Molecular Synthesis and Characterization

N'-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide has been synthesized and characterized through various methods. One study reported its synthesis and extensive characterization using FT-IR, 1H & 13C NMR, ESI-MS spectroscopic methods, and single-crystal X-ray diffraction, confirming the (E)-configuration of the hydrazonoic group. Theoretical structures were optimized using hybrid B3LYP/6-311++G** calculations in both gas phase and aqueous solution, highlighting the molecule's stability and reactivity properties. The study also included molecular docking studies, suggesting the compound's potential as an anti-diabetic agent (Karrouchi et al., 2021).

Corrosion Protection

In the field of materials science, derivatives of this compound have been investigated for their corrosion protection behavior. For instance, a study examined the efficiency of carbohydrazide-pyrazole compounds as corrosion inhibitors for mild steel in an acidic solution. The inhibitors showed significant inhibition efficiency, suggesting their potential for protecting metals against corrosion. This study combined experimental approaches with computational techniques like Density Functional Theory (DFT) and Monte Carlo simulation to understand the inhibitor's behavior at the molecular level (Paul et al., 2020).

Biological Activities

The compound and its derivatives have been explored for various biological activities. For example, synthesis and anticancer activity of new 2-Aryl-4-(4-Methoxybenzylidene)-5-Oxazolone scaffolds, related structurally to the compound , were investigated. These derivatives showed promising activity against several human cancer cell lines, suggesting their potential as anticancer agents (Biointerface Research in Applied Chemistry, 2020).

In another study, the antioxidant and α-glucosidase inhibitory activities of Schiff bases containing pyrazole rings were evaluated. These compounds exhibited significant inhibitory potentials and antioxidant activity, indicating their potential in treating conditions related to oxidative stress and diabetes (Pillai et al., 2019).

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-25-15-7-3-13(4-8-15)12-20-23-19(24)18-11-17(21-22-18)14-5-9-16(26-2)10-6-14/h3-12H,1-2H3,(H,21,22)(H,23,24)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCWXSOPLZRXYAK-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.